3-ethyl-4-phenyl-1H-pyrazol-5-amine
Overview
Description
3-Ethyl-4-phenyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms.
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
Pyrazole derivatives have been shown to interact with various targets, leading to changes in cellular processes . For instance, some pyrazole derivatives have demonstrated cytotoxicity on several human cell lines .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biological activities .
Result of Action
Pyrazole derivatives have been shown to exhibit cytotoxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-4-phenyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl hydrazine with phenylacetylene under acidic conditions, followed by cyclization to form the pyrazole ring . Another approach involves the condensation of ethyl hydrazine with phenylhydrazine and an appropriate aldehyde or ketone, followed by cyclization .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium or copper can enhance the efficiency of the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-4-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl halides, sulfonyl chlorides.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Hydrazine derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
3-Ethyl-4-phenyl-1H-pyrazol-5-amine has diverse applications in scientific research:
Comparison with Similar Compounds
- 3-Amino-4-phenyl-1H-pyrazole
- 3-Ethyl-5-phenyl-1H-pyrazole
- 4-Ethyl-3-phenyl-1H-pyrazole
Comparison: 3-Ethyl-4-phenyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties in terms of enzyme inhibition and potential therapeutic applications .
Properties
IUPAC Name |
5-ethyl-4-phenyl-1H-pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-2-9-10(11(12)14-13-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H3,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZWOBWWNRMXCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356195 | |
Record name | 3-ethyl-4-phenyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110335-22-3 | |
Record name | 3-ethyl-4-phenyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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